6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound It is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a difluoromethyl group at the 3rd position
Mechanism of Action
Target of Action
Compounds with a triazolopyridazine structure are often used in medicinal chemistry due to their diverse pharmacological activities . They can act as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These enzymes play crucial roles in various biological processes, and inhibiting their activity can have therapeutic effects.
Biochemical Pathways
Based on its potential role as an enzyme inhibitor, it could affect a variety of pathways depending on the specific enzymes it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with difluoromethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced forms of the compound.
Scientific Research Applications
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to understand the role of specific molecular targets and pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the difluoromethyl group, making it structurally simpler but potentially less versatile in its applications.
Uniqueness
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a chlorine atom and a difluoromethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMPZOMVJLWOLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326710 | |
Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-88-6 | |
Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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